molecular formula C22H20N4O3S B11970127 7-benzyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11970127
M. Wt: 420.5 g/mol
InChI Key: SWELJHCVPBNPPI-UHFFFAOYSA-N
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Description

7-Benzyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine dione characterized by:

  • 1,3-Dimethyl groups: Impart rigidity and influence metabolic stability.
  • 7-Benzyl substitution: Enhances lipophilicity and modulates receptor interactions.

This compound belongs to a class of purine-2,6-diones studied for their biological activity, including enzyme inhibition (e.g., SIRT3) and metabolic modulation .

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

7-benzyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione

InChI

InChI=1S/C22H20N4O3S/c1-24-19-18(20(28)25(2)22(24)29)26(13-15-9-5-3-6-10-15)21(23-19)30-14-17(27)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

SWELJHCVPBNPPI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-1,3-DI-ME-8-((2-OXO-2-PHENYLETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The starting materials might include purine derivatives, benzyl halides, and thiol compounds. Common reaction conditions could involve:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Palladium on carbon (Pd/C), base catalysts like potassium carbonate (K2CO3)

    Temperature: Reactions may be conducted at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis processes, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions might occur at the benzyl or purine positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, nucleophiles like thiols or amines

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be studied for its interactions with enzymes or nucleic acids, given its purine structure.

Medicine

Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting purine-related pathways.

Industry

In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for 7-BENZYL-1,3-DI-ME-8-((2-OXO-2-PHENYLETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE would depend on its specific interactions with biological targets. It might inhibit or activate enzymes, bind to nucleic acids, or modulate signaling pathways.

Comparison with Similar Compounds

Variations at the 8-Position

The 8-substituent is critical for bioactivity and physicochemical properties. Key analogs include:

Compound Name 8-Substituent Key Properties/Findings Reference
Target Compound (2-Oxo-2-phenylethyl)sulfanyl Potential SIRT3 inhibition; moderate lipophilicity
7-Benzyl-1,3-dimethyl-8-phenyl analog (15) Phenyl mp 164°C; distinct aromatic NMR shifts (δ 7.02–7.56 ppm)
8-[2-(p-Substituted phenyl)-2-oxoethylsulfanyl] analogs Varied phenyl substituents (e.g., -Cl, -OCH₃) Substituents alter solubility and binding affinity
8-(Piperidin-4-yloxy) analog (21) Piperidinyloxy Improved water solubility; used in kinase inhibitors
8-Mercapto-3,7-dihydro-1H-purine-2,6-dione Mercapto (-SH) SIRT3 inhibition (IC₅₀ < 1 µM)

Key Insights :

  • Phenacylsulfanyl vs. Phenyl () : The target compound’s 8-(2-oxo-2-phenylethyl)sulfanyl group introduces a ketone for hydrogen bonding, unlike the purely hydrophobic phenyl group in compound 13. This may enhance target engagement.

Variations at the 7-Position

The 7-benzyl group distinguishes the target compound from analogs with alkyl or heteroaryl substitutions:

Compound Name 7-Substituent Molecular Formula Impact on Properties Reference
Target Compound Benzyl C₂₃H₂₂N₄O₃S High lipophilicity (logP ~3.5)
7-Pentyl analog (CID 3099177) Pentyl C₁₉H₂₂N₄O₃S Increased flexibility; logP ~4.2
7-Hexyl analog (BD53454) Hexyl C₂₁H₂₆N₄O₃S Enhanced membrane permeability
7-(4-Methylbenzyl) analog (MFCD03933547) 4-Methylbenzyl C₂₁H₂₄N₄O₃S Steric hindrance alters binding

Key Insights :

  • Benzyl vs. Alkyl Chains : The benzyl group in the target compound provides rigidity and aromatic interactions, whereas longer alkyl chains (e.g., hexyl) prioritize lipophilicity over target specificity .

Variations at the 1- and 3-Positions

Methyl groups at positions 1 and 3 are common, but substitutions impact metabolic stability:

Compound Name 1-Substituent 3-Substituent Key Findings Reference
Target Compound Methyl Methyl Moderate metabolic stability
1-(Tetrahydrofuran-2-yl)methyl analog (11d) THF-methyl Ethyl Improved bioavailability
1,3-Dipropyl analog (8-12) Propyl Propyl Reduced CNS penetration due to size

Key Insights :

  • Methyl Groups : The target compound’s 1,3-dimethyl configuration balances stability and steric effects, whereas bulkier groups (e.g., propyl) may hinder binding .

Analytical Data Comparison

Property Target Compound 8-Phenyl Analog (15) 8-Mercapto Analog
Melting Point (°C) Not reported 164 Not reported
¹H-NMR (δ, ppm) Aromatic: ~7.2–7.6 Aromatic: 7.02–7.56 Thiol: ~1.5–2.5
Molecular Weight 434.5 g/mol 346.4 g/mol ~300–350 g/mol

Biological Activity

Overview

7-benzyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a benzyl group and a phenacyl thioether, suggests diverse biological activities. This compound has been studied for its interactions with various biological targets, particularly in the context of anti-inflammatory and anticancer properties.

Chemical Structure and Properties

Molecular Formula: C22H20N4O3S
Molecular Weight: 420.5 g/mol
IUPAC Name: 7-benzyl-1,3-dimethyl-8-(2-oxo-2-phenylethyl)sulfanylpurine-2,6-dione

The compound's structure includes a purine core with specific substituents that may enhance its biological activity compared to other purine derivatives. The presence of the thioether group is particularly noteworthy as it could influence the compound's interaction with biological molecules.

The biological activity of 7-benzyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is hypothesized to involve:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways relevant to inflammation and cancer progression.
  • Receptor Interaction: Potential binding to receptors involved in cellular signaling.
  • Modulation of Gene Expression: It may affect the expression levels of genes associated with inflammatory responses and tumorigenesis.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundIC50 (μM) against COX-1IC50 (μM) against COX-2
7-benzyl...19.45 ± 0.0742.1 ± 0.30
Celecoxib0.04 ± 0.010.04 ± 0.01

These results suggest that while 7-benzyl... is less potent than celecoxib, it still possesses significant inhibitory activity against COX enzymes .

Anticancer Activity

Research has shown that compounds similar to 7-benzyl... can exhibit cytotoxic effects against various cancer cell lines. The precise mechanisms are still under investigation but may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through interference with cell cycle progression.
  • Modulation of signaling pathways associated with cancer growth.

Case Studies

  • In vitro Studies: In a study evaluating the efficacy of purine derivatives on cancer cell lines, compounds structurally related to 7-benzyl... demonstrated significant cytotoxicity with IC50 values ranging from low micromolar concentrations .
  • Animal Models: Preliminary animal studies have indicated that administration of this compound can reduce tumor size in xenograft models, suggesting its potential as an anticancer agent .

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